molecular formula C9H8N2OS B2437177 1,2-Benzisothiazole-3-acetamide CAS No. 29273-65-2

1,2-Benzisothiazole-3-acetamide

Cat. No.: B2437177
CAS No.: 29273-65-2
M. Wt: 192.24
InChI Key: WRVKQLQOVISMEV-UHFFFAOYSA-N
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Description

1,2-Benzisothiazole-3-acetamide is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the benzisothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Mechanism of Action

Target of Action

1,2-Benzisothiazole-3-acetamide, also known as Benzisothiazolinone (BIT), is an organic compound that is widely used as a preservative and antimicrobial . The primary targets of BIT are microorganisms such as bacteria, fungi, and yeasts . It acts as a microbicide and fungicide, inhibiting the growth of these organisms .

Mode of Action

BIT’s mode of action is primarily as a microbicide and fungicide . It interacts with the microorganisms, disrupting their normal functions and preventing their growth

Biochemical Pathways

The biochemical pathways affected by BIT are those involved in the growth and reproduction of microorganisms . By inhibiting these pathways, BIT prevents the proliferation of bacteria, fungi, and yeasts, thereby acting as a preservative .

Pharmacokinetics

It is known that bit is used in concentrations between 50 and 500 ppm in various applications . Its bioavailability would depend on the specific application and the environment in which it is used.

Result of Action

The result of BIT’s action is the inhibition of growth of microorganisms, thereby preserving the integrity of the products in which it is used . This includes a wide range of products such as emulsion paints, caulks, varnishes, adhesives, inks, and photographic processing solutions .

Action Environment

The action of BIT can be influenced by environmental factors such as temperature, pH, and the presence of other substances . For example, in paints, it is commonly used alone or as a mixture with methylisothiazolinone . The efficacy and stability of BIT can also be affected by these factors.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Benzisothiazole-3-acetamide can be synthesized through several methods. One common synthetic route involves the condensation reaction between 1,2-benzisothiazole-3-acetic acid and alkylamines. The reaction typically requires the use of a coupling agent such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in the presence of a base like N,N-diisopropylethylamine (DIEA) in a solvent such as dichloroethane .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzisothiazole-3-acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzisothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzisothiazole compounds.

Scientific Research Applications

1,2-Benzisothiazole-3-acetamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

1,2-Benzisothiazole-3-acetamide can be compared with other similar compounds such as benzoxazole and benzisoxazole derivatives. These compounds share a similar heterocyclic structure but differ in their biological activities and applications:

Properties

IUPAC Name

2-(1,2-benzothiazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c10-9(12)5-7-6-3-1-2-4-8(6)13-11-7/h1-4H,5H2,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVKQLQOVISMEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29273-65-2
Record name 2-(1,2-benzisothiazol-3-yl)acetamide
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